[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532157
InChI: InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8H2,1-3H3,(H,14,17)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CCl
Molecular Formula: C12H21ClN2O3
Molecular Weight: 276.76 g/mol

[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13532157

Molecular Formula: C12H21ClN2O3

Molecular Weight: 276.76 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H21ClN2O3
Molecular Weight 276.76 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8H2,1-3H3,(H,14,17)/t9-/m1/s1
Standard InChI Key KYZSQSTWSWLRJM-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)CCl
SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, providing conformational rigidity and influencing pharmacokinetic properties .

  • Chloroacetyl group (-CO-CH₂Cl): A reactive electrophilic moiety capable of participating in nucleophilic substitution or acylation reactions .

  • tert-Butyl carbamate: A sterically bulky protecting group that enhances solubility in organic solvents and stabilizes the carbamate linkage against hydrolysis .

The (R)-configuration at the piperidine’s 3-position introduces chirality, which can significantly impact biological activity and synthetic pathways.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₂₁ClN₂O₃
Molecular Weight276.76 g/mol
IUPAC Nametert-butyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]carbamate
Chiral Centers1 (C3 of piperidine)
SolubilitySoluble in DMSO, DCM; sparingly in H₂O

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Piperidine functionalization: Introduction of the carbamate group via reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Chloroacetylation: Acylation of the piperidine nitrogen using chloroacetyl chloride in the presence of a base such as triethylamine.

  • Chiral resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis techniques to isolate the (R)-isomer.

Critical parameters include temperature control during acylation (0–5°C to minimize side reactions) and anhydrous conditions to prevent hydrolysis of the chloroacetyl group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 25°C8598
AcylationClCH₂COCl, Et₃N, THF, 0°C7295
PurificationColumn chromatography (SiO₂, hexane/EtOAc)99

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 4.20–4.05 (m, piperidine H3), 3.80 (s, CH₂Cl), and 1.45 (s, tert-butyl).

  • IR: Strong absorption at 1745 cm⁻¹ (C=O stretch of carbamate) and 1680 cm⁻¹ (amide I band from chloroacetyl).

  • MS (ESI+): m/z 277.1 [M+H]⁺, consistent with molecular weight.

Comparative Analysis with Structural Analogues

Impact of Ring Size

Replacing piperidine with pyrrolidine (five-membered ring) reduces steric hindrance but decreases metabolic stability. For example, the pyrrolidine analogue [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibits faster hepatic clearance in rat models.

Role of the Carbamate Group

Compared to methyl carbamates, the tert-butyl group:

  • Enhances lipophilicity (logP increased by 0.8 units) .

  • Slows hydrolysis in plasma (t₁/₂ = 12 h vs. 2 h for methyl) .

Future Research Directions

  • Pharmacokinetic profiling: Assess oral bioavailability and blood-brain barrier penetration using radiolabeled compound .

  • Target identification: Employ chemical proteomics to map protein targets of the chloroacetyl group .

  • Toxicology studies: Evaluate genotoxic potential via Ames test and micronucleus assay.

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